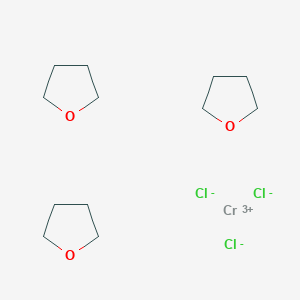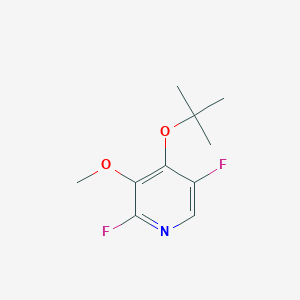
(S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine is a complex organic compound that features a pyrimidine ring substituted with a fluoro-trifluoromethylphenyl group and an ethanamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the selective fluorination of 2-aminopyrimidine derivatives using Selectfluor in the presence of silver carbonate (Ag2CO3). This reaction yields 5-fluoro-2-aminopyrimidine derivatives with high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of (S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoro-2-aminopyrimidine: A simpler analog with similar fluorination patterns.
2-fluoro-3-(trifluoromethyl)phenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
(S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both fluoro and trifluoromethyl groups, along with the pyrimidine ring, makes it particularly versatile for various applications.
Eigenschaften
Molekularformel |
C13H11F4N3 |
|---|---|
Molekulargewicht |
285.24 g/mol |
IUPAC-Name |
(1S)-1-[5-[2-fluoro-3-(trifluoromethyl)phenyl]pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C13H11F4N3/c1-7(18)12-19-5-8(6-20-12)9-3-2-4-10(11(9)14)13(15,16)17/h2-7H,18H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
BSYQFXUJZVKVPF-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=NC=C(C=N1)C2=C(C(=CC=C2)C(F)(F)F)F)N |
Kanonische SMILES |
CC(C1=NC=C(C=N1)C2=C(C(=CC=C2)C(F)(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,5-dichlorophenylthio)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B8396296.png)





![2-[2-(3-Bromophenyl)ethynyl]-6-methyl-pyridine](/img/structure/B8396340.png)






![tert-Butyl 3-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B8396367.png)
